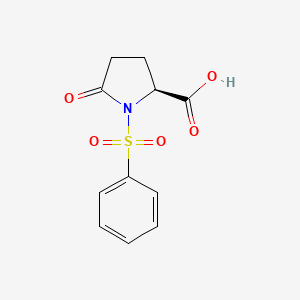

5-Oxo-1-(phenylsulphonyl)-L-proline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

46857-11-8 |

|---|---|

Molecular Formula |

C11H11NO5S |

Molecular Weight |

269.28 g/mol |

IUPAC Name |

(2S)-1-(benzenesulfonyl)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C11H11NO5S/c13-10-7-6-9(11(14)15)12(10)18(16,17)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15)/t9-/m0/s1 |

InChI Key |

ZVZRSYRJNCFXSL-VIFPVBQESA-N |

Isomeric SMILES |

C1CC(=O)N([C@@H]1C(=O)O)S(=O)(=O)C2=CC=CC=C2 |

Canonical SMILES |

C1CC(=O)N(C1C(=O)O)S(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 5 Oxo 1 Phenylsulphonyl L Proline and Analogues

Chiral Synthesis Approaches to Pyrrolidinone Frameworks

The pyrrolidinone scaffold is a privileged heterocyclic motif present in a vast array of natural products and synthetic compounds of biological and chemical interest. tandfonline.commdpi.com Consequently, numerous chiral synthetic strategies have been developed to access these frameworks with high stereochemical control. Asymmetric organocatalysis has emerged as a particularly powerful tool for constructing these complex molecular architectures. nih.govnih.gov Key methods include asymmetric 1,3-dipolar cycloadditions of azomethine ylides, which provide rapid access to the pyrrolidine (B122466) ring, and metal-catalyzed reactions, such as the stereoselective N-H insertion of metallocarbenes followed by an intramolecular aldol (B89426) reaction, which can generate highly functionalized proline derivatives. nih.govnih.govacs.org These foundational approaches provide the essential toolkit for building the core structure of 5-Oxo-1-(phenylsulphonyl)-L-proline.

Asymmetric Catalysis Employing L-Proline and its Derivatives

L-proline, a naturally occurring chiral amino acid, has revolutionized the field of asymmetric synthesis, acting as an efficient and versatile organocatalyst. rsc.orgscispace.com Often referred to as the simplest "aldolase," proline and its derivatives are adept at catalyzing a variety of asymmetric transformations under mild conditions. mdpi.comclockss.org The unique secondary amine and carboxylic acid functionalities held within its rigid pyrrolidine ring enable it to activate substrates through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. clockss.org This dual-activation capability is central to its success in mediating carbon-carbon bond-forming reactions with high enantioselectivity, making it a cornerstone catalyst for synthesizing chiral pyrrolidines and their derivatives. nih.govnih.gov

The Mannich reaction, a three-component condensation of an amine, a carbonyl compound, and an active hydrogen compound, is a fundamental tool for C-C bond formation. L-proline has been shown to be an exceptional catalyst for asymmetric Mannich-type reactions, providing a direct route to chiral β-amino carbonyl compounds, which are versatile precursors for pyrrolidines. researchgate.netlibretexts.org The reaction mechanism typically involves the formation of an enamine from the proline catalyst and a donor aldehyde or ketone, which then attacks an imine generated in situ. nptel.ac.in This process can generate two adjacent stereocenters with high diastereoselectivity and enantioselectivity. libretexts.org

Innovative strategies have expanded the utility of this reaction for constructing complex heterocyclic systems. For instance, a highly efficient one-pot cascade reaction involving a proline-catalyzed syn-Mannich addition followed by a [4+1] annulation has been developed to produce densely functionalized pyrrolidine derivatives with excellent enantio- and diastereoselectivity. acs.org The stereochemical outcome of these reactions can be highly dependent on the catalyst structure; moving the carboxylic acid group from the 2-position (as in proline) to the 3-position of the pyrrolidine ring can invert the typical diastereoselectivity from syn to anti. libretexts.orgresearchgate.net

| Reaction Type | Key Reactants | Catalyst | Key Feature | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| One-Pot Cross-Mannich Reaction | Aliphatic Aldehydes, α-Imino Ethyl Glyoxylate | L-Proline | Direct use of unmodified aldehydes as donors. | High yield and ee (≥99%). | researchgate.net |

| Sequential Mannich/[4+1] Annulation | Aldehydes, Amines, Corey's Sulfur Ylide | L-Proline | One-pot synthesis of densely functionalized pyrrolidines. | High diastereo- and enantioselectivity. | acs.org |

| Three-Component Mannich Reaction | Aldehyde, Acetone, p-Anisidine | L-Proline | Generates β-amino ketones. | 94% ee. | libretexts.org |

| anti-Selective Mannich Reaction | Ketones, α-Imino Ethyl Glyoxylate | (R)-3-Pyrrolidinecarboxylic acid | Catalyst structure directs stereochemistry to the anti-product. | Excellent anti-selectivity. | libretexts.org |

The proline-catalyzed asymmetric aldol reaction is a landmark transformation in organocatalysis, tracing its roots to the intramolecular Hajos–Parrish–Eder–Sauer–Wiechert reaction discovered in the 1970s. nih.govwikipedia.org The field was revitalized in 2000 with the development of the first direct intermolecular asymmetric aldol reaction using L-proline as the catalyst. clockss.orgmdpi.com This reaction typically involves the condensation of a ketone with an aldehyde to form a β-hydroxy ketone, a crucial building block in organic synthesis. nih.gov

The generally accepted mechanism involves the formation of a nucleophilic enamine intermediate between the proline catalyst and the ketone donor. clockss.org The carboxylic acid group of proline is believed to play a crucial role in the transition state, activating the aldehyde electrophile through hydrogen bonding and helping to establish a highly ordered, chair-like cyclic transition state that dictates the stereochemical outcome. clockss.org The reaction's efficiency and stereoselectivity can be influenced by various factors, including the structure of the proline-based catalyst, the nature of the substrates, and the solvent system used. mdpi.comnih.govtubitak.gov.tr For example, water/methanol mixtures have been shown to be exceptionally effective media for this transformation. mdpi.com

| Ketone Donor | Aldehyde Acceptor | Catalyst | Solvent | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Acetone | p-Nitrobenzaldehyde | L-Proline | DMSO | 68% | 76% ee | clockss.org |

| Cyclohexanone | 4-Nitrobenzaldehyde | (S)-Proline | MeOH/H₂O | 99% | >99% ee | mdpi.com |

| Acetone | 4-Nitrobenzaldehyde | (S)-Proline-based C₂ symmetric catalyst | Not Specified | Moderate | Up to 61% ee | nih.govtubitak.gov.tr |

| Cyclopentanone | 4-Nitrobenzaldehyde | (S)-Proline | MeOH/H₂O | 99% | 98% ee | mdpi.com |

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, have become powerful tools for efficiently generating molecular diversity. researchgate.net These reactions are prized for their high atom economy, operational simplicity, and ability to construct intricate molecular scaffolds in a convergent manner. tandfonline.comresearchgate.net MCRs are particularly well-suited for the synthesis of nitrogen-containing heterocycles, including pyrrolidines and pyrrolidinones. researchgate.netnih.gov

Several MCR strategies have been developed to access the pyrrolidinone core. A common approach involves the 1,3-dipolar cycloaddition of an azomethine ylide, generated in situ from an amino acid and an aldehyde, with a suitable dipolarophile. tandfonline.comnih.gov This strategy allows for the rapid assembly of the five-membered ring with control over multiple stereocenters. For example, a three-component reaction between aldehydes, amino acid esters, and chalcones can yield highly substituted pyrrolidine-2-carboxylates. tandfonline.com These methods provide a streamlined pathway to complex structures that would otherwise require lengthy, stepwise syntheses. nih.govacs.org

| MCR Type | Components | Key Intermediate | Product Scaffold | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Aldehydes, Amino Acid Esters, Chalcones | Schiff Base | Pyrrolidine-2-carboxylates | tandfonline.com |

| [3+2] Cycloaddition | Aminoesters, Aldehydes, Alkenes | Azomethine Ylide | Bicyclic Pyrrolidines | nih.gov |

| Mannich-type/Lactamization | Pyruvic Esters, Amines, Dihydropyran | Imines | Hydroindole Cores (containing pyrrolidinone) | nih.gov |

| Diastereoselective 3CR | Methylene Hydantoin, Aldehydes, Malononitrile | Not specified | 2-Azapyrrolizidine Alkaloid Scaffolds | acs.org |

Diastereoselective Routes to Functionalized Pyrrolidines

Achieving control over the relative stereochemistry of multiple substituents on the pyrrolidine ring is a significant challenge in synthetic chemistry. Diastereoselective strategies are therefore crucial for accessing specific, functionally complex target molecules. thieme-connect.com These methods often rely on either substrate control, where the inherent stereochemistry of the starting material directs the formation of new stereocenters, or reagent control, where a chiral auxiliary or catalyst dictates the stereochemical outcome. acs.orgrsc.org

A variety of elegant diastereoselective routes have been reported. One approach involves the condensation of a chiral silyloxypyrrole with aldehydes, which proceeds through an aldol-type reaction to yield functionalized pyrrolidines with high diastereoselectivity. thieme-connect.com Another powerful method is the use of chiral auxiliaries, such as Oppolzer's chiral sultam, to direct 1,3-dipolar cycloadditions, enabling the construction of 3,4-disubstituted pyrrolidines with almost exclusive control of the desired diastereomer. acs.org Furthermore, one-pot, multi-step protocols have been developed, such as the addition of a silyl-substituted organolithium compound to a chiral sulfinimine, followed by intramolecular cyclization, to afford highly substituted pyrrolidines with excellent diastereomeric ratios. acs.org

| Methodology | Key Reagents | Key Feature | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Aziridine (B145994) Ring Expansion | Cinnamylaziridine, N-Bromosuccinimide | NBS-induced cascade reaction. | Not specified | rsc.org |

| Aldol-Type Condensation | Chiral Silyloxypyrrole, Aldehydes | Condensation with chiral pyrrole (B145914) derivative. | Good to high de | thieme-connect.com |

| Chiral Auxiliary-Directed Cycloaddition | Oppolzer's Chiral Sultam, Azomethine Ylide | Concomitant diastereoselective and enantioselective control. | High diastereoselectivity | acs.org |

| One-Pot Sulfinimine Addition/Cyclization | Silyllithium reagent, Chiral Sulfinimine | Highly diastereoselective addition to chiral imine. | Up to 99:1 dr | acs.org |

Strategic Introduction of the Phenylsulfonyl Moiety

The final key transformation in the synthesis of this compound is the introduction of the phenylsulfonyl group onto the nitrogen atom of the pyrrolidine ring. This step is typically accomplished via N-sulfonylation of a pre-formed proline or pyrrolidinone precursor. The most common method involves the reaction of the secondary amine with benzenesulfonyl chloride in the presence of a base to neutralize the HCl byproduct.

A more recent and efficient strategy involves the base-mediated coupling of benzenesulfonyl azides with proline. acs.org This metal-free approach provides proline-derived benzenesulfonamides in moderate to good yields under convenient conditions. acs.org This reaction has been demonstrated for the synthesis of various substituted phenylsulfonyl prolinate esters. For example, reacting proline with benzenesulfonyl azide (B81097) in the presence of a base can yield the corresponding N-sulfonylated product, which can then be further manipulated. acs.org The synthesis of N-phenylsulfonyl-trans-4-hydroxy-L-proline also showcases the viability of this sulfonylation strategy on functionalized proline derivatives. researchgate.net The development of proline sulfonamides as organocatalysts has further spurred research into their synthesis, providing a solid foundation for this crucial transformation. researchgate.net

| Proline Substrate | Sulfonylating Agent | Base/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Proline | Benzenesulfonyl azide | Base-mediated | 2-Chloroethyl (phenylsulfonyl)prolinate | 85% | acs.org |

| Proline | (4-Chlorophenyl)sulfonyl azide | Base-mediated | 2-Chloroethyl ((4-chlorophenyl)sulfonyl)prolinate | 83% | acs.org |

| Proline | (m-Tolylsulfonyl) azide | Base-mediated | 2-Chloroethyl (m-tolylsulfonyl)prolinate | 81% | acs.org |

| trans-4-Hydroxy-L-proline | Phenylsulfonyl chloride | Not specified | N-Phenylsulfonyl-trans-4-hydroxy-L-proline | Not specified | researchgate.net |

Resolution Techniques for Enantiomeric Purity

Achieving high enantiomeric purity is a critical challenge in the synthesis of chiral molecules like this compound. Resolution techniques are employed to separate enantiomers from a racemic mixture. A common strategy involves derivatizing the enantiomeric mixture with a chiral resolving agent to form diastereomers, which can then be separated using standard chromatographic methods like High-Performance Liquid Chromatography (HPLC). nih.govjuniperpublishers.com

For instance, a method for determining the enantiomeric purity of the amino acid L-prolinamide involves derivatization with Marfey's reagent, which creates diastereomers that can be effectively separated by reverse-phase HPLC. juniperpublishers.com Similarly, the enantiomers of a fluoroquinolone were successfully separated after derivatization with protected L-proline, forming diastereomers that were resolved with excellent separation (Resolution, Rs > 4). nih.gov Another approach uses fluorescent reagents like NBD-Cl to derivatize proline, allowing for detection and separation on a chiral stationary phase, such as a CHIRALPAK-IA column. researchgate.net These methods underscore the principle of converting enantiomers into separable diastereomers, a cornerstone for obtaining enantiopure compounds.

The enantiomeric composition of proline and its derivatives is commonly determined using analytical techniques such as HPLC, gas chromatography (GC), and capillary electrophoresis (CE). americanlaboratory.com For preparative separations, these analytical insights guide the development of large-scale chromatographic resolutions.

Dynamic Kinetic Resolution Methods in Chiral Amino Acid Synthesis

Dynamic Kinetic Resolution (DKR) represents a highly efficient strategy for obtaining a single, desired enantiomer from a racemic mixture with a theoretical yield of up to 100%, surpassing the 50% limit of traditional kinetic resolution. mdpi.comprinceton.edu DKR ingeniously combines the rapid, selective reaction of one enantiomer (kinetic resolution) with the continuous in-situ racemization of the slower-reacting enantiomer. princeton.edu This ensures the entire substrate pool is converted into the desired enantiopure product.

DKR has been successfully applied to the synthesis of chiral amino acids, which is relevant for producing analogues of this compound. scholaris.canih.gov The process can be driven by either chemical catalysts or enzymes.

Key Approaches in DKR for Amino Acid Synthesis:

Enzymatic DKR: This method uses stereoselective enzymes, such as amino acid amidases or d-aminopeptidases, in conjunction with a racemase. For example, D- and L-amino acids have been produced from their corresponding amides using a combination of a stereoselective amidase and an α-amino-ɛ-caprolactam racemase. nih.gov

Chemo-Catalytic DKR: This involves the use of metal-mediated catalysts or organocatalysts. The alcoholytic DKR of azlactones is a well-established method for generating enantiomerically enriched α-amino acid derivatives. mdpi.com Chiral bifunctional organocatalysts, such as those based on (thio)urea and squaramide scaffolds, have proven effective in promoting DKR processes. mdpi.com In one system, a hydrophobic chiral guanidine (B92328) combined with an electron-deficient pyridoxal (B1214274) analogue was used to convert inexpensive L-amino acids into their unnatural D-isomers with high yield and enantiomeric excess. scholaris.ca

For a DKR process to be successful, several conditions must be met: the kinetic resolution step must be irreversible, the racemization of the unwanted enantiomer must be faster than or at least equal to the rate of reaction of the desired enantiomer, and the product must not undergo racemization. princeton.edu

| Catalyst/Enzyme System | Substrate Type | Key Feature | Reported Yield/Selectivity | Reference |

|---|---|---|---|---|

| d-aminopeptidase & α-amino-ɛ-caprolactam racemase | L- and D-amino acid amides | Enzymatic resolution with in-situ racemization | High yield production of chiral amino acids | nih.gov |

| Chiral Guanidine & Pyridoxal Analogue | L-amino acids | Chemical DKR to produce D-amino acids | Up to 92% yield, >98% ee | scholaris.ca |

| Chiral Squaramide Organocatalyst | Azlactones | Asymmetric ring opening via hydrogen-bonding activation | Enables access to α-amino acid derivatives | mdpi.com |

De Novo Preparation of 5-Oxo-Proline Derivatives

The de novo synthesis of the 5-oxo-proline ring system involves constructing the heterocyclic core from acyclic or simpler cyclic precursors, rather than modifying a pre-existing proline molecule. This approach offers flexibility in introducing various substituents onto the scaffold.

One straightforward method for preparing 1,3-diaryl-5-oxo-proline derivatives involves the reaction of an amine (e.g., 3,4-dimethoxybenzenamine) with 2-bromo-propanedioic acid 1,3-diethyl ester. researchgate.net The resulting ester can then react with a substituted propenoic acid ethyl ester in the presence of sodium ethoxide, followed by hydrolysis to yield the final carboxylic acid product. researchgate.net A similar strategy has been employed to synthesize a range of 1,3-diaryl-5-oxo-proline derivatives as potential endothelin receptor ligands. mdpi.com

Another powerful de novo strategy is solid-phase peptide synthesis (SPPS), which is particularly useful for constructing peptide-like molecules incorporating a 5-oxo-proline moiety. For example, (5-oxo-D-Proline)-leuprorelin acetate (B1210297) was prepared using SPPS, where the peptide chain was built sequentially on a resin support, starting with the connection of Boc-Pro. google.com

Functionalization and Derivatization of the Core Scaffold

Once the 5-oxo-proline core is synthesized, its functionalization and derivatization are key to developing analogues with diverse properties. The pyrrolidinone ring system is a versatile scaffold that can be modified at several positions. nih.govacs.orgresearchgate.net

Preparation of α-Amino Ketones from L-Proline

α-Amino ketones are valuable synthetic intermediates. L-proline itself is a highly effective organocatalyst for the asymmetric α-amination of ketones, a reaction that provides access to optically active α-amino ketones. organic-chemistry.orgresearchgate.net In this transformation, L-proline reacts with a ketone to form an enamine intermediate, which then attacks an electrophilic nitrogen source, such as an azodicarboxylate. organic-chemistry.orglibretexts.org This method is characterized by its operational simplicity and often proceeds with high yields and excellent enantioselectivities. organic-chemistry.org

| Ketone Substrate | Nitrogen Source | Solvent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cyclohexanone | Dibenzyl azodicarboxylate | CHCl₃ | 92% | organic-chemistry.org |

| Butanone | Di-tert-butyl azodicarboxylate | Acetonitrile | 96% | organic-chemistry.org |

| 3-Pentanone | β-nitrostyrene (in a Michael addition) | NMP | Up to 80% ee (with prolinamide catalyst) |

Beyond catalysis, synthetic strategies exist to create α-amino ketone building blocks from amino acids for use in peptide synthesis. One approach involves the synthesis of peptidyl benzyl (B1604629) ketones, which can act as enzyme inhibitors. dtu.dk This requires the preparation of an amino acid-derived ketone building block, which can be achieved through various organic transformations. dtu.dk

Cyclization and Ring Expansion Reactions for Pyrrolidinone Systems

Cyclization and ring expansion reactions are advanced strategies for creating and modifying pyrrolidinone systems and related N-heterocycles. These methods can introduce complexity and lead to novel ring systems that are otherwise difficult to access.

Cyclization Reactions: Radical cyclizations are a powerful tool for forming the pyrrolidine ring. For instance, the 5-exo radical cyclization of precursors on a chiral template can provide access to enantiopure 3-alkylpyrrolidines. acs.org

Ring Expansion Reactions: Ring expansion provides an appealing route to larger or more complex heterocyclic systems from readily available smaller rings.

Aziridine Ring Expansion: An N-bromosuccinimide (NBS)-induced cascade reaction of cinnamylaziridine leads to the diastereoselective synthesis of functionalized pyrrolidines. rsc.org This process involves a bromonium ion-initiated aminocyclization followed by the expansion of the aziridine ring. rsc.org

Cyclobutanone Ring Expansion: 2,2-Dichlorocyclobutanones can react with amines to undergo ring opening, yielding 4,4-dichlorobutanamides. These intermediates serve as substrates for the synthesis of 3-pyrrolin-2-ones, a class of pyrrolidinone derivatives. researchgate.net

Lactone Ring Expansion: Nine-membered cyclic azlactones have been synthesized via a (6+3) cyclization reaction between valerolactones and aziridines. mdpi.com

Lewis Acid-Promoted Cascade: A cascade reaction involving a Michael addition and ring expansion has been developed for constructing nitrogen-containing medium-sized rings from smaller ring systems. nih.gov

These advanced methodologies highlight the chemical tractability of the pyrrolidinone scaffold, enabling the synthesis of a wide array of complex analogues derived from the 5-oxo-proline core.

Mechanistic Investigations in Chemical Reactivity

Organocatalytic Mechanisms Involving L-Proline and its Derivatives

L-proline, a simple amino acid, has revolutionized asymmetric synthesis by acting as an efficient organocatalyst. organic-chemistry.orgsigmaaldrich.com It can participate in various catalytic modes, including functioning as a Brønsted acid/base or generating key reactive intermediates like enamines and iminium ions. researchgate.net The derivatization of the proline scaffold, such as by N-acylation or N-sulfonylation, is a key strategy to modulate its catalytic activity and selectivity. organic-chemistry.org

The introduction of an N-phenylsulfonyl group significantly alters the electronic properties of the proline nitrogen. The strongly electron-withdrawing nature of the sulfonyl group enhances the acidity of adjacent protons, which can influence the stability and reactivity of intermediates in a catalytic cycle. acs.org However, the structure of 5-Oxo-1-(phenylsulphonyl)-L-proline, specifically the presence of a lactam (a cyclic amide) instead of a secondary amine, precludes it from acting as a direct catalyst via the classical proline-mediated pathways.

Elucidation of Iminium and Enamine Catalysis Pathways

The primary catalytic modes of L-proline are enamine and iminium catalysis. nih.gov

Enamine Catalysis: L-proline reacts with a carbonyl compound (like a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile. This pathway effectively raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound. nih.gov

Iminium Catalysis: L-proline reacts with α,β-unsaturated carbonyls to form an iminium ion. This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making it more susceptible to nucleophilic attack. researchgate.netnih.gov

Crucially, both pathways require the secondary amine of the proline ring to form the initial iminium ion or enamine. This compound possesses a tertiary amide nitrogen as part of its lactam ring and therefore cannot form these intermediates directly. Instead, it is better viewed as a chiral building block or a precursor to catalysts. Its derivatives, however, particularly those where the 5-oxo group is absent, are central to modifying these pathways. For instance, N-sulfonylated proline amides have been shown to be highly efficient catalysts, where the sulfonyl group plays a key role in tuning the catalyst's acidity and stereocontrolling ability. acs.org

| Catalysis Type | Key Intermediate | Activating Principle | Applicability to this compound |

|---|---|---|---|

| Enamine Catalysis | Enamine | HOMO-raising | Not directly applicable (lacks secondary amine) |

| Iminium Catalysis | Iminium Ion | LUMO-lowering | Not directly applicable (lacks secondary amine) |

Transition State Modeling and Stereoselectivity Control

Computational studies and transition state modeling have been instrumental in understanding the source of stereoselectivity in reactions catalyzed by proline and its derivatives. nih.gov For the classic proline-catalyzed aldol (B89426) reaction, the Houk-List model proposes a nine-membered ring transition state stabilized by hydrogen bonding between the proline's carboxylic acid and the aldehyde. researchgate.net

In the context of derivatives like this compound, if used as a chiral ligand, the stereochemical outcome would be dictated by the steric and electronic nature of the N-phenylsulfonyl group. This bulky group would create a defined chiral pocket around a metal center or in a transition state assembly, sterically shielding one face of the reacting substrate. This steric hindrance forces the substrate to approach from the less hindered direction, leading to high stereoselectivity. nih.gov The rigidity of the five-membered pyrrolidinone ring further contributes to a well-defined and predictable transition state geometry. organic-chemistry.org

Reaction Pathways for the Formation of the 5-Oxo-Pyrrolidinone Ring

The 5-oxo-pyrrolidinone ring, also known as the pyroglutamate (B8496135) ring, is a common structural motif. wikipedia.org There are several established synthetic routes to this heterocyclic system.

Cyclization of Glutamic Acid: The most fundamental route is the thermal dehydration of glutamic acid, which cyclizes to form pyroglutamic acid (5-oxoproline). wikipedia.org Subsequent N-sulfonylation would yield the target compound.

Reaction with Itaconic Acid: A widely used method for synthesizing N-substituted 5-oxopyrrolidine-3-carboxylic acids involves the reaction of a primary amine with itaconic acid, often in water or under solvent-free conditions at elevated temperatures. ktu.edunih.gov For the title compound, this would involve reacting phenylsulfonamide with itaconic acid, though this specific reaction is not documented.

Oxidation of Hydroxyproline Derivatives: While the title compound has an oxo group at the 5-position, related pyrrolidinones can be made via oxidation. For example, Methyl (S)-4-oxo-1-(phenylsulfonyl)pyrrolidine-2-carboxylate is synthesized by the oxidation of the corresponding N-phenylsulfonyl-trans-4-hydroxy-L-proline derivative. rsc.org

| Synthetic Pathway | Key Reactants | General Conditions | Reference |

|---|---|---|---|

| Intramolecular Cyclization | Glutamic Acid | Heating (dehydration) | wikipedia.org |

| Condensation | Primary Amine + Itaconic Acid | Reflux in water or solvent-free heating | ktu.edunih.gov |

| Oxidation (for related isomers) | Hydroxyproline derivative | Oxidizing agent (e.g., PCC) | rsc.org |

Role of Non-Covalent Interactions in Reaction Stereocontrol

Non-covalent interactions are the cornerstone of stereocontrol in asymmetric catalysis, dictating the geometry of the transition state. researchgate.net For a molecule like this compound used as a chiral ligand or auxiliary, several non-covalent forces would be at play:

Steric Repulsion: As mentioned, the bulky phenylsulfonyl group creates significant steric hindrance, which is a primary factor in directing the approach of reactants. nih.gov

Hydrogen Bonding: The two oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors. They can interact with hydrogen bond donors on a substrate or reagent, helping to lock in a specific conformation in the transition state. cam.ac.uk

CH-π and π-π Interactions: The phenyl ring of the sulfonyl group can engage in attractive CH-π or π-π stacking interactions with aromatic or other unsaturated systems in the substrate. These weak but cumulative interactions can be decisive in stabilizing one transition state over another, thereby enhancing stereoselectivity. researchgate.net

These interactions collectively create a highly organized, three-dimensional environment that allows for the effective transfer of chirality from the catalyst or ligand to the product. The interplay of these forces is often subtle, and a deep understanding is crucial for the rational design of new catalysts and stereoselective reactions. ethz.ch

Structure Activity Relationship Sar Studies of N Sulfonylated 5 Oxo Proline Systems

Identification of Key Structural Determinants for Molecular Recognition

The molecular recognition of 5-oxo-L-proline and its derivatives is a highly specific process guided by a combination of structural features. For the parent molecule, 5-oxo-L-proline, the lactam ring and the carboxylate group are primary determinants for binding to its target enzymes, such as 5-oxo-L-prolinase. This enzyme binds 5-oxo-L-proline specifically to catalyze its conversion to L-glutamate. nih.gov The interaction is precise, with the enzyme able to bind the substrate even in the absence of the ATP cofactor required for the reaction. nih.gov

The introduction of an N-phenylsulfonyl group creates a new key structural determinant. This group significantly alters the electronic properties and steric profile of the proline ring. The sulfonyl group is a strong electron-withdrawing group, which can influence the charge distribution across the molecule. The bulky phenylsulfonyl moiety also imposes conformational constraints on the pyrrolidine (B122466) ring. sigmaaldrich.com

Key determinants for the molecular recognition of 5-Oxo-1-(phenylsulphonyl)-L-proline can be summarized as:

The L-proline scaffold: The fundamental pyrrolidine ring structure is essential for initial recognition by target proteins. The conformationally restricted nature of the proline ring is a critical feature in the design of ligands for various biological targets. biorxiv.org

The 5-oxo group: The lactam carbonyl is a potential hydrogen bond acceptor, contributing to the binding affinity and specificity.

The C-terminal carboxylate: This negatively charged group is crucial for forming ionic interactions or strong hydrogen bonds with receptor sites, often anchoring the ligand in the binding pocket.

Impact of Phenylsulfonyl Group Modifications on Interactions

Modifications to the phenylsulfonyl group of N-sulfonylated 5-oxo-proline analogs can dramatically impact their biological interactions and activity. While direct studies on this compound are limited, research on analogous N-sulfonylated compounds provides a clear framework for understanding these effects. Studies on other heterocyclic scaffolds show that altering the substituents on the phenyl ring of a sulfonyl moiety can modulate potency and selectivity. mdpi.comresearchgate.net

For instance, in a study of N-sulfonylated homoserine lactone analogs designed as quorum quenchers, the nature of the substituent on the phenylsulfonyl group had a significant effect on inhibitory activity. mdpi.com This highlights the importance of the electronic and steric properties of the phenyl ring in molecular interactions.

Key modification impacts include:

Steric Effects: The size and position of substituents on the phenyl ring are critical. Bulky groups can either enhance binding by occupying a specific hydrophobic pocket or reduce activity through steric hindrance, preventing the molecule from adopting the optimal conformation for binding. The position of the substituent (ortho, meta, or para) is also crucial, as it dictates the spatial orientation of the functional group relative to the rest of the molecule. researchgate.net

The following interactive table, based on data from analogous N-sulfonylated homoserine lactones, illustrates how modifications to the N-substituent can affect biological activity. mdpi.com

| Compound ID | N-Substituent Group | Inhibition of Violacein Production at 200 µM (%) |

| 7a | p-Toluenesulfonyl | ~70% |

| 7b | Phenylsulfonyl | 62% |

| - | N-Alkyl-N-sulfonyl | Promising Inhibitory Activity |

| - | Carbamoyl | Promising Inhibitory Activity |

| This table is for illustrative purposes and is based on findings for analogous compounds, not this compound itself. |

Conformational Analysis and its Correlation with Research Outcomes

The three-dimensional conformation of this compound is a critical factor that correlates directly with its biological activity. The rigid five-membered pyrrolidine ring of proline has a limited number of low-energy conformations, often described as "envelope" or "twist" forms. frontiersin.org The substituent on the nitrogen atom plays a pivotal role in determining the preferred conformation of the ring and the geometry of the N-C bond. sigmaaldrich.com

The N-phenylsulfonyl group is sterically demanding and electron-withdrawing. Its presence significantly influences the conformational equilibrium of the proline ring. In peptides, the Xaa-Pro bond can exist in either a cis or trans conformation, and the energy barrier between these two states is relatively high. The nature of the N-substituent can shift this equilibrium. sigmaaldrich.com For N-sulfonylated prolines, the bulky sulfonyl group is expected to create a strong preference for the trans conformation of the N-S bond relative to the C-terminal carboxyl group to minimize steric clash.

Key aspects of the conformational analysis include:

Ring Pucker: The pyrrolidine ring is not planar. The specific puckering (e.g., Cγ-exo or Cγ-endo) determines the spatial orientation of the substituents. The bulky N-phenylsulfonyl group will favor a ring pucker that places it in a pseudo-equatorial position to reduce steric strain. researchgate.net

Amide/Sulfonamide Bond Geometry: The geometry around the N-sulfonyl bond is crucial. The relative orientation of the phenyl ring and the proline ring will dictate how the molecule presents its functional groups to a binding site. Any factor that weakens the double bond character of the amide bond is expected to accelerate isomerization. sigmaaldrich.com

In essence, the biological activity of this compound is intimately linked to its preferred solution-state conformation. The molecule must adopt a specific three-dimensional structure—its bioactive conformation—to effectively interact with its biological target. Conformational analysis, typically performed using techniques like NMR spectroscopy and computational modeling, is therefore essential for understanding SAR and for the rational design of more potent and selective analogs. nih.govnih.gov

Biochemical and Enzymatic Interactions

Modulation of Enzyme Activities by 5-Oxo-1-(phenylsulphonyl)-L-proline and Analogues

The structure of this compound, featuring a proline core, lends itself to a variety of interactions with biological macromolecules. Analogues of this compound have been a subject of research for their ability to modulate enzyme activities, primarily through inhibition. ontosight.ai The modification of the L-proline structure, such as the addition of a phenylsulfonyl group, can significantly alter its biochemical and pharmacological properties. ontosight.aiontosight.ai These modifications can lead to compounds with specific biological activities, including enzyme inhibition and receptor modulation. ontosight.ai

Investigation of Enzyme Inhibition Mechanisms

The mechanisms by which 5-oxo-L-proline analogues inhibit enzymes are diverse and depend on the specific enzyme and the structure of the analogue.

Competitive inhibition is a common mechanism observed. For instance, L-2-imidazolidone-4-carboxylate, an analogue of 5-oxo-L-proline where the 4-methylene group is replaced by a nitrogen atom, acts as a competitive inhibitor of 5-oxoprolinase. pnas.org This type of inhibition occurs when the inhibitor molecule binds to the active site of the enzyme, preventing the substrate from binding.

Allosteric inhibition is another mechanism that has been identified for related proline-containing scaffolds. In this scenario, the inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. This binding event induces a conformational change in the enzyme that alters the shape of the active site, thereby reducing its activity. acs.org For example, certain inhibitors of the protein tyrosine phosphatase Shp2 bind to a cryptic allosteric site, leading to potent and selective inhibition. acs.org

Furthermore, some proline-derived scaffolds are designed to act as covalent inhibitors. These molecules typically contain an electrophilic "warhead" that forms a covalent bond with a nucleophilic residue, such as cysteine, in the enzyme's active site, leading to irreversible inhibition. mdpi.comacs.org

Interaction with Specific Enzyme Classes

Research has highlighted the interaction of 5-oxo-L-proline analogues with several key enzyme classes, demonstrating the broad potential of this chemical scaffold.

5-Oxo-L-prolinase is a crucial enzyme that catalyzes the ATP-dependent conversion of 5-oxo-L-proline to L-glutamate. nih.gov This reaction is a key step in the γ-glutamyl cycle. nih.gov A number of analogues of 5-oxo-L-proline have been shown to be effective inhibitors of this enzyme.

L-2-imidazolidone-4-carboxylate has been extensively studied as a competitive inhibitor of 5-oxoprolinase. pnas.orgnih.gov Its administration to mice leads to the accumulation of 5-oxoproline in tissues and its excretion in urine, providing in vivo evidence of enzyme inhibition. pnas.orgnih.gov Other analogues where the 4-methylene group of 5-oxo-L-proline is replaced by oxygen or sulfur also interact with 5-oxoprolinase, serving as substrates and participating in coupled or partially coupled reactions. semanticscholar.org For instance, L-2-oxothiazolidine-4-carboxylate, a sulfur analogue, is a substrate for 5-oxoprolinase and also acts as a potent inhibitor of the utilization of 5-oxo-L-proline. google.com

The interaction of these analogues with 5-oxoprolinase is highly specific. The enzyme requires a 5-carbonyl or an imino group, an unsubstituted N-1, and a C-2 of the L-configuration for significant binding. semanticscholar.org

Inhibition of 5-Oxoprolinase by 5-Oxo-L-proline Analogues

| Analogue | Nature of Interaction | Key Findings | Reference |

|---|---|---|---|

| L-2-imidazolidone-4-carboxylate | Competitive Inhibitor | Inhibits the conversion of 5-oxo-L-proline to L-glutamate. Leads to in vivo accumulation of 5-oxoproline. | pnas.orgnih.gov |

| L-2-oxothiazolidine-4-carboxylate | Substrate and Inhibitor | Acts as a substrate, yielding cysteine. Potently inhibits the utilization of 5-oxo-L-proline. | google.com |

| L-2-oxooxazolidine-4-carboxylate | Substrate | Serves as a substrate in a partially coupled reaction. | semanticscholar.org |

The inhibition of 5-oxoprolinase by 5-oxo-L-proline analogues has direct consequences for glutathione (B108866) (GSH) metabolism. 5-Oxoprolinase is an integral part of the γ-glutamyl cycle, a pathway responsible for the synthesis and degradation of GSH. nih.govmdpi.com By converting 5-oxoproline to glutamate (B1630785), the enzyme makes glutamate available for the synthesis of glutathione. pnas.org

Proline-derived scaffolds have been extensively utilized in the design of inhibitors for cysteine proteases. medchemexpress.com These enzymes, which include cathepsins and caspases, play crucial roles in various physiological and pathological processes. nih.gov The design of these inhibitors often involves incorporating a peptidic or peptidomimetic recognition unit that fits into the substrate-binding pockets of the protease, along with an electrophilic "warhead" that reacts with the active site cysteine residue. mdpi.com

The proline residue within the scaffold helps to confer conformational rigidity and can influence the selectivity of the inhibitor for different cysteine proteases. rsc.org For example, peptidyl derivatives containing a proline moiety have been shown to be effective inhibitors of cysteine proteases from pathogens like Leishmania donovani. rsc.org The development of epoxide-based inhibitors, such as those derived from E-64, often incorporates dipeptide structures that can include proline, which bind to the active site and project into the S' region, contributing to specificity. google.com

Examples of Proline-Derived Cysteine Protease Inhibitors

| Inhibitor Scaffold | Target Protease | Mechanism of Action | Reference |

|---|---|---|---|

| Peptidyl β-nitrostyrenes | Leishmania donovani cysteine proteases | Covalent inhibition via Michael addition | rsc.org |

| Epoxysuccinyl peptides | Cathepsins | Irreversible covalent modification of the active site cysteine | google.com |

| Aza-peptide Michael acceptors | Caspases | Selective and potent inhibition | nih.gov |

Protein tyrosine phosphatases (PTPs) are a family of enzymes that regulate signal transduction pathways by dephosphorylating tyrosine residues on proteins. researchgate.net Dysregulation of PTP activity is linked to several human diseases, making them attractive therapeutic targets. researchgate.net Proline-rich sequences are naturally found in some PTPs, such as PTP1B, where they are involved in substrate recruitment. bohrium.com

Proline-derived scaffolds have been incorporated into the design of PTP inhibitors. For example, N-phenylsulfonyl proline peptidomimetics have been identified as potent inhibitors of α9β1 and α4β1 integrins, which are involved in cell adhesion. rsc.org While not directly PTPs, this demonstrates the utility of this scaffold in targeting protein-protein interactions. More directly, the discovery of allosteric inhibition sites in PTPs has opened new avenues for inhibitor design. acs.org In the case of the oncogenic PTP Shp2, an allosteric site involving a cysteine residue, which is typically a proline in other PTPs, has been targeted for selective inhibition. acs.org This highlights how the presence or absence of a proline residue at a specific position can be exploited for the development of selective inhibitors.

Interference with Amino Acid Transporters and Cellular Uptake Mechanisms

The structure of this compound, combining a modified proline ring with a phenylsulfonyl group, suggests potential interactions with transporters responsible for the cellular uptake of amino acids and related molecules. The primary transporters of relevance are those for L-proline and for 5-oxoproline (pyroglutamic acid), the parent pyrrolidinone carboxylic acid.

Studies on the transport of 5-oxoproline have demonstrated that it is a substrate for the monocarboxylate transporter 1 (MCT1), also known as Solute Carrier Family 16 Member 1 (SLC16A1). nih.govnih.govuantwerpen.be Research using astrocyte cell models indicates that H+-coupled 5-oxoproline transport is mediated exclusively by SLC16A1, with negligible contribution from Na+-dependent amino acid transport systems. nih.govnih.gov Experiments have shown that 5-oxoproline can strongly inhibit the uptake of lactate (B86563), another SLC16A1 substrate, confirming its interaction with this transporter. nih.gov

Conversely, L-proline transport is primarily handled by members of the Solute Carrier Family 6 (SLC6). Key transporters include SLC6A19 (B⁰AT1) and SLC6A20 (SIT1 or IMINO transporter). maayanlab.cloudnih.gov SLC6A19 is a Na+-dependent transporter with broad specificity for neutral amino acids, including L-proline. nih.govportlandpress.com SLC6A20 is a Na+- and Cl--dependent transporter with a high affinity for imino acids like L-proline and hydroxyproline. maayanlab.clouduniprot.orgscispace.com

Given that this compound contains the core structure of both L-proline and a pyrrolidinone carboxylic acid, its interaction with these transporters is plausible but likely altered by the addition of the bulky phenylsulfonyl group. This group can influence binding affinity to biological targets. cymitquimica.com

Interactive Table: Major Transporters for L-Proline and 5-Oxoproline

| Transporter (Gene) | Substrates | Ion Dependence | Key Characteristics |

|---|---|---|---|

| SLC16A1 (MCT1) | 5-Oxoproline, Lactate, Pyruvate, Ketone Bodies nih.govuantwerpen.bejst.go.jp | H+ (Proton)-coupled nih.govnih.gov | Identified as the sole transporter for 5-oxoproline in astrocyte models. nih.govnih.gov |

| SLC6A19 (B⁰AT1) | L-proline, Leucine, Isoleucine, Valine, and other neutral amino acids nih.govbiorxiv.org | Na+ nih.govportlandpress.com | A major transporter for neutral amino acids in the intestine and kidney; mutations cause Hartnup disorder. mdpi.com |

| SLC6A20 (SIT1) | L-proline, Glycine, Hydroxyproline, Pipecolate maayanlab.clouduniprot.orgscispace.com | Na+ and Cl- uniprot.orgscispace.com | High-affinity imino acid transporter; mutations are associated with iminoglycinuria. maayanlab.clouduniprot.org |

Investigation of L-Proline Transporter Modulation

There is no direct experimental data on the modulation of L-proline transporters by this compound. However, based on the structure of the molecule, we can infer potential interactions. The L-proline component of the molecule provides a basis for recognition by transporters such as SLC6A19 and SLC6A20. nih.govuniprot.org

Studies on SLC6A19 knockout mice demonstrate its critical role in L-proline uptake in preimplantation embryos. mdpi.comnih.gov Similarly, research on SLC6A20 highlights its specificity for L-proline, with a reported Michaelis constant (KM) of approximately 9.7 µM. scispace.com

The presence of the 1-(phenylsulphonyl) group on the pyrrolidine (B122466) nitrogen fundamentally alters the structure compared to native L-proline. This large, electron-withdrawing group would likely affect the binding affinity and/or transport efficiency. It may act as a competitive inhibitor or a substrate with very different kinetics compared to L-proline. Research on other phenylsulfonyl pyrrolidine derivatives shows they can interact with and inhibit biological targets. It is noteworthy that unmodified 5-oxoproline and the amino acids histidine and proline showed no inhibitory effect on SLC16A1-mediated lactate uptake, indicating high specificity of these transporters. nih.gov This suggests that any interaction of this compound with L-proline transporters would be dictated by the modified proline ring structure rather than the 5-oxo group.

Biochemical Targets and Signaling Pathways Affected by Pyrrolidinone Carboxylic Acids

The term "pyrrolidinone carboxylic acid" chemically describes 5-oxoproline (pyroglutamic acid). This molecule is a key intermediate in the γ-glutamyl cycle, which is responsible for the synthesis and degradation of glutathione (GSH). nih.govmedscape.com

Glutathione is a critical cellular antioxidant, and its metabolism is a vital pathway. nih.govmdpi.com 5-oxoproline is formed from γ-glutamylcysteine and is subsequently converted to glutamate by the ATP-dependent enzyme 5-oxo-L-prolinase (OPLAH). nih.govnih.gov Deficiencies in the enzymes of this cycle, such as glutathione synthetase, can lead to a buildup and urinary excretion of 5-oxoproline, a condition known as 5-oxoprolinuria. medscape.com Given that this compound is a derivative of 5-oxoproline, it could potentially interfere with the enzymes of the glutathione cycle, such as 5-oxo-L-prolinase.

Beyond metabolic cycles, amino acids and their derivatives are known to influence major signaling pathways. L-proline, for instance, has been shown to affect the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. nih.gov The PI3K/Akt/mTOR pathway is frequently deregulated in various diseases, and some pyrrolidinone-containing compounds have been investigated as potential inhibitors of this pathway. nih.govresearchgate.net Therefore, it is conceivable that this compound could modulate mTOR or related signaling pathways, although this remains speculative without direct evidence.

Interactive Table: Potential Biochemical Pathways and Targets

| Pathway/Target | Relation to Pyrrolidinone Carboxylic Acids | Potential Effect |

|---|---|---|

| Glutathione (GSH) Metabolism | 5-Oxoproline is a key intermediate in the γ-glutamyl cycle for GSH synthesis. nih.govmdpi.com | Potential interference with enzymes like 5-oxo-L-prolinase. nih.gov |

| PI3K/Akt/mTOR Signaling | L-proline can activate mTORC1. nih.gov Some pyrrolidinone derivatives have been synthesized as inhibitors of this pathway. nih.govresearchgate.net | Hypothetical modulation (activation or inhibition) of the pathway. |

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules, making it highly suitable for elucidating complex reaction mechanisms at the molecular level. For derivatives of L-proline, DFT calculations are instrumental in mapping the potential energy surfaces of reactions, identifying transition states, and calculating activation energies. This allows researchers to understand the feasibility and pathways of chemical transformations.

For instance, in reactions catalyzed by proline derivatives, such as aldol (B89426) or Michael additions, DFT can model the formation of key intermediates like enamines. ulb.ac.be Theoretical studies on the pyrolysis of proline have used DFT to show that dehydration and decarboxylation are the dominant unimolecular decomposition processes. researchgate.net By applying DFT, researchers can analyze the mechanism of action for compounds related to 5-Oxo-1-(phenylsulphonyl)-L-proline. For example, DFT has been used to study the rhodium-catalyzed synthesis of functionalized benzofulvenes, where the calculations were crucial in understanding the role of specific functional groups in mediating the cyclization and stabilizing the key metallic intermediate. rsc.org Such computational studies can predict how the phenylsulfonyl group and the pyrrolidinone core of the title compound influence its reactivity and catalytic activity, guiding the synthesis of novel derivatives with tailored properties. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time, providing crucial information on conformational flexibility and interactions with biological targets. acs.orgnih.gov For proline-containing molecules, MD simulations are particularly important for analyzing the puckering of the five-membered pyrrolidine (B122466) ring, which exists in a dynamic equilibrium between different conformers (e.g., Cγ-endo and Cγ-exo). ulb.ac.beacs.org

A combined Nuclear Magnetic Resonance (NMR) and computational study on L-proline and its N-acetyl derivative revealed the complexities of its conformational landscape in an aqueous solution. ulb.ac.beacs.org The study highlighted that while several common force fields struggled to accurately replicate the ring's geometry and populations, the GROMOS and AMBER force fields showed significantly better agreement with experimental NMR data for N-acetyl-L-proline. ulb.ac.beacs.org

MD simulations are also a cornerstone of drug discovery, used to explore how a ligand like this compound might bind to a protein's active site. acs.org These simulations can predict binding affinities, elucidate the pathway of binding, and identify the key amino acid residues involved in the interaction, thereby guiding the optimization of lead compounds. acs.orgsoton.ac.uk By simulating the ligand-protein complex, researchers can assess the stability of the interaction and the conformational changes induced in both the ligand and the protein upon binding. soton.ac.uk

Below is a table summarizing the findings from a conformational analysis study of L-proline derivatives, which provides a basis for understanding the conformational behavior of related structures like this compound.

| Derivative | Conformer Equilibrium (in water) | Key Finding |

| L-Proline | Cγ-endo and Cγ-exo conformers are almost equally populated at room temperature. ulb.ac.beacs.org | The Cγ-endo conformer is an intermediate between a twist and an envelope form. acs.org |

| N-acetyl-L-proline (cis-rotamer) | γTβ (80%) / γE (20%) ulb.ac.be | The N-acetyl group significantly alters the population and geometry of the preferred conformers. ulb.ac.beacs.org |

| N-acetyl-L-proline (trans-rotamer) | γTβ (61%) / γE (39%) ulb.ac.be | MD simulations using GROMOS and AMBER force fields showed good agreement with NMR data for this derivative. ulb.ac.beacs.org |

This table illustrates the conformational complexity of the proline ring and how substituents influence its preferred shapes. γTβ and γE represent specific puckered conformations of the five-membered ring.

Energy Decomposition Analysis (EDA) for Understanding Intermolecular Interactions

Energy Decomposition Analysis (EDA) is a computational method, typically based on DFT, that dissects the total interaction energy between two or more molecules into physically meaningful components. sdu.dk This provides a deeper understanding of the fundamental forces driving molecular recognition, such as in a protein-ligand complex. The interaction energy (ΔE_int) is typically broken down as follows:

ΔE_int = ΔE_elstat + ΔE_Pauli + ΔE_orb + ΔE_disp

Where:

ΔE_elstat represents the classical electrostatic interactions (attraction/repulsion) between the unperturbed charge distributions of the molecules.

ΔE_Pauli is the Pauli repulsion, a purely quantum mechanical effect arising from the destabilizing interaction between filled orbitals (steric repulsion).

ΔE_orb is the orbital interaction energy, which describes the stabilizing effects of charge transfer and polarization (the mixing of occupied and unoccupied orbitals).

ΔE_disp accounts for dispersion forces (e.g., van der Waals interactions), which are crucial for describing non-covalent bonding.

For a molecule like this compound, EDA can be used to quantify the interactions between its key functional groups and a biological target. For example, an EDA study on a model sulfonamide revealed that the interaction between the sulfonamide group and a nearby aryl ring is slightly attractive, with contributions from electrostatic, orbital, and dispersion forces. In the context of a protein active site, EDA can pinpoint which interactions (e.g., hydrogen bonds from the carboxylic acid, π-stacking with the phenyl ring, or polar interactions with the sulfonyl group) are most critical for binding affinity. sdu.dk This detailed energetic and visual feedback is invaluable for rational drug design, allowing chemists to modify functional groups to enhance desired interactions and improve potency. acs.org

Prediction of Stereoselectivity in Asymmetric Catalysis

The L-proline scaffold is a cornerstone of organocatalysis, frequently used to induce stereoselectivity in chemical reactions. Computational methods, particularly DFT, are pivotal in predicting and understanding the origins of this stereoselectivity. By modeling the transition states of competing reaction pathways (leading to different stereoisomers), chemists can predict the enantiomeric excess (% ee) of a reaction.

For catalysts based on the proline framework, the stereochemical outcome often depends on the subtle conformational preferences of the catalyst-substrate complex in the transition state. ulb.ac.be DFT calculations can determine the relative activation energies of the diastereomeric transition states. A lower activation energy for one pathway implies that the corresponding stereoisomer will be formed preferentially.

Studies on proline-catalyzed intramolecular aldol reactions have used DFT and energy decomposition analysis to build refined models that explain the observed enantioselectivity. ulb.ac.be These models highlight the critical role of steric repulsion and stabilizing interactions (like hydrogen bonds) in favoring one transition state over another. ulb.ac.be For a catalyst like this compound, DFT could be used to model its performance in asymmetric transformations. The calculations would reveal how the bulky phenylsulfonyl group influences the geometry of the enamine intermediate and the subsequent approach of the electrophile, thereby controlling the stereochemical outcome of the product.

In Silico Screening and Virtual Ligand Design for N-Sulfonylated Pyrrolidinone Carboxylic Acids

In silico screening and virtual ligand design are essential components of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify promising hit compounds. For classes of molecules like N-sulfonylated pyrrolidinone carboxylic acids, these computational approaches can prioritize which specific derivatives should be synthesized and tested, saving significant time and resources.

One powerful technique is the creation of a 3D-Quantitative Structure-Activity Relationship (3D-QSAR) model, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA). A study on pyrrolidine derivatives as dipeptidyl peptidase-IV (DPP-IV) inhibitors successfully used these methods. sdu.dk The researchers built models that correlated the 3D steric and electrostatic fields of the molecules with their biological activity. The resulting contour maps highlighted regions where bulky or electronegative groups would enhance or diminish activity, providing a roadmap for designing more potent inhibitors. sdu.dk

Another approach is virtual screening via molecular docking, where large libraries of compounds are computationally "docked" into the 3D structure of a target protein. This was done for new 1,3-diaryl-5-oxo-proline derivatives to understand their binding mode as endothelin receptor ligands. In-silico studies are also used to predict "drug-likeness" and ADME (absorption, distribution, metabolism, and excretion) properties, as demonstrated in an analysis of a related 4-hydroxy-1-[(4-nitrophenyl)sulphonyl]pyrrolidine-2-carboxylic acid.

The table below outlines the contributions of different fields in a CoMSIA model for pyrrolidine-based inhibitors, illustrating the type of detailed information generated from such studies.

| CoMSIA Field | Contribution (%) | Interpretation |

| Steric | 15.3% | The size and shape of the molecule are moderately important for activity. sdu.dk |

| Electrostatic | 12.1% | The distribution of charge on the molecule has a notable influence on binding. sdu.dk |

| Hydrophobic | 26.7% | Hydrophobic interactions are a significant contributor to the molecule's inhibitory effect. sdu.dk |

| Hydrogen Bond Donor | 22.6% | The ability to donate hydrogen bonds is a key factor for high activity. sdu.dk |

| Hydrogen Bond Acceptor | 23.3% | The ability to accept hydrogen bonds is also crucial for potent inhibition. sdu.dk |

This data is from a CoMSIA model developed for a series of pyrrolidine derivatives, indicating the relative importance of different physicochemical properties for their biological activity. sdu.dk

Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the intricate structural details of 5-Oxo-1-(phenylsulphonyl)-L-proline.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the molecular structure and conformation of this compound in solution. researchgate.netweebly.com By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved. mdpi.com

One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are employed for unambiguous assignments. researchgate.netipb.pt The conformation of the pyrrolidine (B122466) ring, a key structural feature of the proline moiety, can exist in different puckered forms, such as Cγ-endo and Cγ-exo conformers. nih.gov The populations of these conformers can be influenced by the solvent and the nature of the substituents. nih.gov NOESY experiments can provide insights into the spatial proximity of different protons, further refining the conformational model. ipb.pt

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 8.02 – 7.91 (m, 2H), 7.78 – 7.72 (m, 2H), 7.67 – 7.61 (m, 2H), 7.52 – 7.45 (m, 2H), 7.45 – 7.38 (m, 1H) | 147.2, 139.7, 135.2, 130.3, 129.0, 128.5, 127.7, 127.4 |

| Proline Ring Protons | Data not consistently available in the same format | Data not consistently available in the same format |

| Carbonyl Carbon | N/A | 192.0 |

Note: The data presented is based on similar structures and may vary depending on the specific derivative and experimental conditions. rsc.org

Mass Spectrometry (MS) Techniques (e.g., ESI-MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight of this compound and for studying its fragmentation pathways. researchgate.net Electrospray ionization (ESI) is a soft ionization technique commonly used for this class of compounds, as it typically produces the protonated molecule [M+H]⁺ with minimal in-source fragmentation. nih.gov

The high-resolution mass spectrum provides the exact mass of the molecular ion, which can be used to confirm the elemental composition. epfl.chrevistadechimie.ro Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, can provide valuable structural information. The fragmentation pattern is often characteristic of the compound's structure. For proline-containing molecules, fragmentation can be influenced by the proline residue itself. nih.gov Common fragmentation pathways for related structures involve the loss of small molecules like water or carbon monoxide, as well as cleavages within the pyrrolidine ring and the phenylsulfonyl group. savemyexams.comraco.catmiamioh.edu

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | 270.05 | Protonated molecular ion |

| [M+Na]⁺ | 292.03 | Sodium adduct |

| Fragment ions | Variable | Dependent on fragmentation pathways, may include loss of SO₂, C₆H₅, and portions of the proline ring. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. researchgate.net The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. libretexts.org

Key characteristic absorption bands for this compound would include:

C=O stretching: A strong absorption band is expected for the carbonyl group of the pyroglutamic acid lactam ring and the carboxylic acid. This typically appears in the region of 1650-1760 cm⁻¹. youtube.com

S=O stretching: The sulfonyl group (SO₂) will exhibit two characteristic stretching vibrations, an asymmetric and a symmetric stretch, typically found in the regions of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively. revistadechimie.rorsc.org

C-N stretching: The stretching vibration of the C-N bond within the pyrrolidine ring is also expected.

C-H stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear below 3000 cm⁻¹. libretexts.org

O-H stretching: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H bond. libretexts.org

Table 3: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid C=O | Stretch | ~1700-1725 |

| Lactam C=O | Stretch | ~1680-1700 |

| Sulfonyl S=O | Asymmetric Stretch | ~1320-1350 |

| Sulfonyl S=O | Symmetric Stretch | ~1150-1170 |

| Carboxylic Acid O-H | Stretch | 2500-3300 (broad) |

| Aromatic C-H | Stretch | ~3000-3100 |

| Aliphatic C-H | Stretch | ~2850-2960 |

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and for determining its enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) in Chiral Separations

High-Performance Liquid Chromatography (HPLC) is the premier method for both purity analysis and the separation of enantiomers. sielc.comheraldopenaccess.us For purity assessment, a reversed-phase HPLC method is typically employed. sielc.com

To determine the enantiomeric excess, a chiral stationary phase (CSP) is required. researchgate.netscas.co.jpsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of proline derivatives. researchgate.netsoton.ac.uk The choice of mobile phase, which typically consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. soton.ac.uk The detection is usually carried out using a UV detector. soton.ac.uk The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. heraldopenaccess.us

Table 4: Illustrative HPLC Conditions for Chiral Separation of Proline Derivatives

| Parameter | Condition |

| Column | Chiralpak AD-H or similar polysaccharide-based CSP |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol with a small percentage of an acidic or basic modifier (e.g., trifluoroacetic acid) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a suitable wavelength (e.g., 210 nm or 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

X-ray Crystallography for Solid-State Structural Analysis

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å, α = 90°, β = 90°, γ = 90° |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | Dₓ g/cm³ |

Note: The values in this table are hypothetical and serve as an example of the type of data obtained from an X-ray crystallographic study.

Future Research Directions and Translational Perspectives

Development of Novel Pyrrolidinone-Based Scaffolds with Tuned Reactivity and Selectivity

The pyrrolidinone core is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. nih.govacs.org Future research will likely focus on leveraging the 5-Oxo-1-(phenylsulphonyl)-L-proline framework to create novel pyrrolidinone-based scaffolds with finely tuned reactivity and selectivity. acs.orgresearchgate.netwisc.edu

The development of such scaffolds is driven by the need for molecules that can interact with biological targets in a highly specific manner, minimizing off-target effects. tandfonline.com Researchers are exploring methods to functionalize the pyrrolidinone ring at various positions, creating libraries of compounds with diverse chemical properties. acs.orgresearchgate.net This can be achieved through various synthetic strategies, including the modification of the N-acyl group and the introduction of substituents on the aromatic ring. acs.org These modifications can influence the molecule's conformation and electronic properties, thereby tuning its reactivity and selectivity. wisc.eduacs.org

Recent advancements in synthetic chemistry have enabled the one-step synthesis of densely functionalized pyrrolidinones from readily available starting materials. acs.orgmanchester.ac.uk These methods are often metal-free and operationally simple, making them scalable and suitable for generating large compound libraries for high-throughput screening. acs.org The ability to easily diversify these scaffolds allows for rapid access to valuable pharmacophore structures. acs.org

Furthermore, the development of tunable diamine ligands with spiro indane-2,2′-pyrrolidine backbones has shown promise in enantioselective reactions, offering high chemical yields and excellent enantioselectivity. acs.org This highlights the potential for creating stereochemically complex and diverse pyrrolidinone scaffolds for various applications.

Exploration of Undiscovered Biochemical Targets for N-Sulfonylated 5-Oxo-Proline Derivatives

While the biological activities of some N-sulfonylated proline derivatives are known, a vast landscape of potential biochemical targets remains to be explored. nih.govrsc.org 5-Oxo-L-proline, also known as pyroglutamic acid, is an intermediate in the glutathione (B108866) cycle, suggesting that its derivatives could modulate pathways related to oxidative stress. ontosight.aiebi.ac.uknih.gov

Future research will likely employ a combination of computational and experimental approaches to identify new protein targets for N-sulfonylated 5-oxo-proline derivatives. Docking simulations can predict the binding of these compounds to the active sites of various enzymes and receptors. nih.gov These predictions can then be validated through in vitro and in vivo studies.

One area of particular interest is the investigation of these compounds as inhibitors of enzymes such as carbonic anhydrases and matrix metalloproteinases, both of which are implicated in various diseases. acs.org The sulfonylated amino acid scaffold has shown inhibitory properties against these enzymes, suggesting that novel derivatives could be designed as dual-target inhibitors. acs.org

Additionally, the role of 5-oxo-L-prolinase (5-OPase), an enzyme that converts 5-oxo-L-proline to glutamate (B1630785), presents another avenue for investigation. nih.govnih.govnih.gov Differences in 5-OPase levels between normal and tumor tissues suggest that targeting this enzyme could be a viable strategy for cancer therapy. nih.gov N-sulfonylated 5-oxo-proline derivatives could be designed as specific modulators of 5-OPase activity.

Advances in Environmentally Benign Catalytic Asymmetric Synthesis

The synthesis of chiral molecules like this compound and its derivatives often requires asymmetric catalysis. researchgate.netthieme-connect.de A significant future direction in this area is the development of environmentally benign or "green" catalytic methods. mdpi.comnih.gov This involves the use of non-toxic catalysts, renewable solvents, and energy-efficient reaction conditions. bohrium.comtandfonline.com

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. nih.govmdpi.com Proline and its derivatives are well-established organocatalysts for various transformations, including aldol (B89426) and Michael reactions. nih.govrsc.org Future research will focus on developing more efficient and selective organocatalysts derived from the this compound scaffold.

The use of green oxidants like hydrogen peroxide (H₂O₂) and molecular oxygen (O₂) is another key aspect of sustainable asymmetric synthesis. acs.org Developing catalytic systems that can utilize these oxidants for the selective oxofunctionalization of organic molecules is a major goal. acs.org

Furthermore, mechanochemistry, which involves conducting reactions under solvent-free conditions using mechanical force (e.g., ball milling), offers a promising green alternative to traditional solution-phase synthesis. bohrium.comtandfonline.com This approach can lead to faster reactions, higher yields, and purer products, all while minimizing solvent waste. bohrium.com

Integration of Multidisciplinary Approaches in Chemical Biology Research

Addressing the complexities of biological systems requires a collaborative effort from scientists across various disciplines. nih.govfrontiersin.org The future of research on this compound and its derivatives will undoubtedly involve the integration of multidisciplinary approaches, bridging the gap between chemistry, biology, and medicine. cancer.govmpg.deuniversiteitleiden.nl

Chemical biologists will play a crucial role in designing and synthesizing novel probes based on the this compound scaffold. mpg.de These probes can be used to visualize and manipulate biological processes in living cells, providing valuable insights into disease mechanisms.

Computational chemists can use molecular modeling and simulation techniques to predict the behavior of these compounds and guide the design of more potent and selective molecules. nih.gov This in silico approach can significantly accelerate the drug discovery process.

Finally, collaboration with pharmacologists and clinicians will be essential to translate promising research findings from the laboratory to the clinic. nih.govdtu.dk This involves preclinical studies to evaluate the efficacy and safety of new compounds, as well as the design and execution of clinical trials.

Interactive Data Table: Research Focus on Pyrrolidinone Derivatives

| Research Area | Key Objectives | Relevant Findings & Techniques |

| Scaffold Development | Creation of novel pyrrolidinone-based molecules with tunable reactivity and selectivity. | One-step synthesis of functionalized pyrrolidinones acs.orgmanchester.ac.uk; Use of tunable diamine ligands for enantioselective reactions acs.org; Modification of N-acyl and aromatic groups to influence conformation and electronics. acs.org |

| Target Identification | Discovery of new biochemical targets for N-sulfonylated 5-oxo-proline derivatives. | Exploration of roles in oxidative stress pathways via the glutathione cycle ontosight.aiebi.ac.uk; Investigation as inhibitors of carbonic anhydrases and matrix metalloproteinases acs.org; Targeting of 5-oxo-L-prolinase (5-OPase). nih.gov |

| Green Synthesis | Development of environmentally friendly methods for asymmetric synthesis. | Use of proline-derived organocatalysts nih.govrsc.org; Application of green oxidants like H₂O₂ and O₂ acs.org; Implementation of mechanochemistry (ball milling). bohrium.comtandfonline.com |

| Chemical Biology | Integration of multidisciplinary approaches to study biological systems. | Design of chemical probes for in-cell visualization mpg.de; Use of computational modeling for drug design nih.gov; Collaboration for preclinical and clinical translation. nih.govdtu.dk |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Oxo-1-(phenylsulphonyl)-L-proline, and how do reaction conditions influence yield?

- Methodology :

- Starting Materials : Begin with L-proline derivatives (e.g., L-pyroglutamate) and introduce sulphonyl groups via nucleophilic substitution or coupling reactions. For example, phenylsulphonyl chloride can react with 5-oxo-L-proline under basic conditions (e.g., triethylamine in anhydrous DCM) .

- Optimization : Use factorial design to test variables (temperature, solvent polarity, catalyst presence). For instance, a 2³ factorial design could evaluate temperature (25°C vs. 40°C), solvent (DCM vs. THF), and base (TEA vs. pyridine) .

- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) to isolate the product. Monitor purity via TLC (Rf comparison) and NMR .

Q. How can structural characterization of this compound be systematically validated?

- Analytical Workflow :

- NMR Spectroscopy : Assign peaks using ¹H and ¹³C NMR. The sulphonyl group typically appears as a singlet in ¹H NMR (~7.5 ppm for aromatic protons) and 130–140 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS. Expected [M+H]⁺ for C₁₁H₁₁NO₅S is 270.04 .

- X-ray Crystallography : If crystals are obtainable, compare bond lengths/angles with computational models (e.g., DFT-optimized structures) to confirm stereochemistry .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Experimental Design :

- Enzyme Inhibition : Test against proline-specific enzymes (e.g., prolyl oligopeptidase) using fluorogenic substrates. Measure IC₅₀ via dose-response curves .

- Cellular Uptake : Use radiolabeled (³H or ¹⁴C) compound in cell lines (e.g., HEK293). Quantify intracellular concentration via scintillation counting .

- Cytotoxicity : Screen in cancer/normal cell lines (e.g., MTT assay). Include positive controls (e.g., cisplatin) and statistical validation (ANOVA for dose-dependent effects) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

- Methodology :